Methyl 8-chloroquinoline-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-chloroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-5-7-3-2-4-9(12)10(7)13-6-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPSQABGOWWQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141111-59-3 | |
| Record name | methyl 8-chloroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Methyl 8 Chloroquinoline 3 Carboxylate and Its Analogs
Strategies for the Synthesis of Quinoline-3-Carboxylate Systems
The quinoline (B57606) core is a significant scaffold in medicinal chemistry and materials science, leading to the development of numerous synthetic strategies for its construction. The synthesis of quinoline-3-carboxylate systems, in particular, has been approached through various classical and modern methodologies.
The Friedländer synthesis is a well-established and versatile method for constructing the quinoline ring system. wikipedia.orgorganic-chemistry.org It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a β-ketoester. wikipedia.orgresearchgate.net This reaction can be catalyzed by acids or bases, and in some cases, proceeds simply upon heating. wikipedia.orgresearchgate.net
The general mechanism can proceed through two primary pathways. In the first, an aldol-type condensation between the reactants is the rate-limiting step, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The second pathway involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol (B89426) reaction and subsequent elimination to yield the final product. wikipedia.org
A significant advantage of the Friedländer annulation is its ability to produce polysubstituted quinolines with high regioselectivity. organic-chemistry.org However, a notable limitation is the often-limited availability of the required 2-aminobenzaldehyde or 2-aminoketone precursors. researchgate.net To address this, a one-pot modification has been developed where o-nitroarylcarbaldehydes are reduced in situ using reagents like iron powder and hydrochloric acid, followed by condensation with the carbonyl component. organic-chemistry.org This approach has proven to be scalable and compatible with a variety of functional groups. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| o-Aminobenzaldehyde | Ethyl acetoacetate | Base (e.g., NaOH) | Ethyl 2-methylquinoline-3-carboxylate |
| o-Aminoacetophenone | Diethyl malonate | Acid (e.g., p-TsOH) | Ethyl 4-methylquinoline-3-carboxylate |
| 2-Nitrobenzaldehyde | Ethyl benzoylacetate | Fe/HCl, then base | Ethyl 2-phenylquinoline-3-carboxylate |
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net In the context of quinoline synthesis, it is particularly useful for preparing 2-chloroquinoline-3-carbaldehydes, which serve as versatile precursors for quinoline-3-carboxylates. ijsr.netiucr.orgresearchgate.net The reaction typically involves the treatment of an N-arylacetamide with the Vilsmeier reagent, which is a complex formed from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netniscpr.res.in
This process leads to a cyclization and formylation, yielding the 2-chloro-3-formylquinoline scaffold. researchgate.netniscpr.res.in The reaction is regioselective, with electron-donating groups on the N-arylacetamide generally leading to good yields. researchgate.netniscpr.res.in The resulting 2-chloroquinoline-3-carbaldehyde (B1585622) can then be oxidized to the corresponding carboxylic acid, which can be subsequently esterified to afford the desired quinoline-3-carboxylate. niscpr.res.in
A typical synthetic sequence is as follows:
Reaction of a substituted acetanilide (B955) with the Vilsmeier reagent (POCl₃/DMF) to form a 2-chloroquinoline-3-carbaldehyde. ijsr.net
Oxidation of the aldehyde group at the 3-position to a carboxylic acid.
Esterification of the carboxylic acid to yield the methyl or ethyl quinoline-3-carboxylate.
This methodology provides a reliable route to quinoline-3-carboxylates with a chlorine substituent at the 2-position, which can be a handle for further chemical modifications.
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which exist in tautomeric equilibrium with 4-oxoquinolines. wikipedia.orgmdpi.com This multi-step process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgresearchgate.net This initial step forms an anilinomethylenemalonate intermediate. drugfuture.com
The subsequent step involves a thermal cyclization of this intermediate, which proceeds through a high-temperature intramolecular reaction to form the 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.comablelab.eu This cyclization often requires high temperatures, sometimes exceeding 250 °C, which can be a limitation of the classical approach. mdpi.com The reaction is generally influenced by both steric and electronic factors, which can affect the regioselectivity when using asymmetrically substituted anilines. mdpi.com
Condensation of an aniline with an alkoxymethylenemalonic ester. wikipedia.org
Thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate ester. mdpi.comresearchgate.net
Saponification of the ester to the corresponding carboxylic acid. wikipedia.org
Decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org
This method has been instrumental in the synthesis of various biologically active quinolone compounds. mdpi.com
Multicomponent reactions (MCRs) have gained prominence as an efficient strategy for the synthesis of complex molecules, including quinoline derivatives, in a single step from three or more starting materials. researchgate.netrsc.org These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds. rsc.org
Several MCRs have been adapted for the synthesis of quinoline-3-carboxylates. For instance, a three-component reaction involving an arylamine, an α-ketoester, and a methyl ketone can yield highly substituted quinolines. rsc.org Another example is the Povarov reaction, which typically involves an aniline, an aldehyde, and an activated alkene to produce tetrahydroquinolines. mdpi.com Modifications of this reaction using alkynes can lead directly to quinoline derivatives. mdpi.com
The advantages of MCRs include operational simplicity and the ability to introduce a wide range of substituents, making them highly suitable for creating libraries of compounds for drug discovery and other applications. rsc.org
| Reaction Type | Components | Catalyst/Conditions | Product Type |
| Povarov-type | Aniline, Aldehyde, Alkyne | Lewis Acid (e.g., Yb(OTf)₃) | Substituted Quinolines |
| Friedländer-type | o-Aminoarylketone, Active Methylene Compound, Aryl Aldehyde | Catalyst-free | Poly-substituted Quinolines |
| A³ Coupling-type | Alkyne, Amine, Aldehyde | Zinc(II) triflate | 2,3-Disubstituted Quinolines rsc.org |
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and quinoline synthesis is no exception. nih.govacs.org Green chemistry approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. researchgate.net
For the synthesis of quinoline-3-carboxylates, green approaches have included the use of water as a solvent, microwave irradiation, and ultrasound-assisted synthesis. nih.govresearchgate.net The use of nanocatalysts is another promising area, offering high efficiency and the potential for catalyst recovery and reuse. nih.gov For example, magnetic nanoparticles have been employed as catalysts in multicomponent reactions to produce quinoline derivatives under ultrasonic irradiation. nih.gov
These green methodologies often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to traditional methods. nih.govresearchgate.net The focus on sustainability in chemical synthesis is expected to drive further innovation in the preparation of quinoline-3-carboxylates. acs.org
Specific Synthetic Pathways to Methyl 8-chloroquinoline-3-carboxylate and Related 8-Substituted Quinoline-3-carboxylates
The synthesis of specifically substituted quinolines, such as this compound, often requires tailored synthetic strategies. The position of the substituent on the quinoline ring can significantly influence the choice of starting materials and reaction conditions.
One potential route to 8-substituted quinoline-3-carboxylates involves starting with a correspondingly substituted aniline in a reaction like the Gould-Jacobs cyclization. For example, using 2-chloroaniline (B154045) as the starting material in a Gould-Jacobs reaction would be expected to yield a mixture of 5-chloro- and 7-chloro-4-hydroxyquinoline-3-carboxylates. To achieve 8-substitution, a 2-substituted aniline where the substituent directs cyclization to the adjacent position would be necessary, or a different synthetic approach would be required.
A plausible pathway to this compound could involve a multi-step synthesis starting from a commercially available 8-chloroquinoline (B1195068) derivative. For instance, if 8-chloroquinoline-3-carbaldehyde were available, it could be oxidized to the carboxylic acid and then esterified to the desired methyl ester.
Another approach could involve the direct oxidation of an 8-methylquinoline (B175542) compound to the corresponding carboxylic acid. For example, 7-chloro-8-methylquinoline (B132762) derivatives have been oxidized to 7-chloroquinoline-8-carboxylic acids using nitric acid in the presence of sulfuric acid and a heavy metal catalyst. google.com A similar strategy could potentially be applied to an 8-methylquinoline-3-carboxylate precursor.
The synthesis of various 8-substituted quinoline derivatives has been explored for their potential biological activities, including anticonvulsant and antihypertensive properties. jst.go.jp These syntheses often involve the modification of a pre-formed quinoline ring, for example, through nucleophilic substitution reactions at the 8-position if a suitable leaving group is present.
Halogenation Strategies for 8-Chloro Substitution
The introduction of a chlorine atom at the C8 position of the quinoline ring is a key step in the synthesis of the target compound's precursors. Direct halogenation of the quinoline core can be challenging due to the complex regioselectivity governed by the electronic nature of the existing substituents and the reaction conditions. One common strategy involves the direct oxidation of an 8-methylquinoline compound in the presence of sulfuric acid and nitric acid or nitrogen dioxide, which can be followed by further transformations. For instance, the preparation of 7-chloroquinoline-8-carboxylic acids has been achieved through the direct oxidation of the corresponding 8-methylquinoline compound. This process utilizes nitric acid or nitrogen dioxide in the presence of a vanadium(V) or vanadium(IV) compound as a catalyst. The reaction is typically carried out in 70 to 85% strength sulfuric acid at temperatures ranging from 150°C to 170°C. google.com
Another approach to achieve regioselective halogenation is through metal-free protocols. For example, a method for the C5–H halogenation of 8-substituted quinoline derivatives has been established using trihaloisocyanuric acids as the halogen source. While this method targets the C5 position, it highlights the ongoing research into achieving site-specific halogenation on the quinoline ring. nih.gov
A patented process for preparing 7-chloroquinoline-8-carboxylic acid involves the direct oxidation of the corresponding 8-methylquinoline compound. This reaction is performed with nitric acid or nitrogen dioxide in the presence of a vanadium(V) or vanadium(IV) compound that is soluble in the sulfuric acid medium. google.com
Table 1: Halogenation Strategies for Quinoline Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 7-chloro-3,8-dimethylquinoline | 70% H₂SO₄, V₂O₅, Co(OAc)₂, 65% HNO₃, air, 140°C | 7-chloro-3-methylquinoline-8-carboxylic acid | google.com |
| 8-methylquinoline compound | 50-90% H₂SO₄, HNO₃ or NO₂, Vanadium(V) or (IV) catalyst, 120-180°C | 7-chloroquinoline-8-carboxylic acid | google.com |
Esterification Reactions for Methyl Carboxylate Formation
The Fischer esterification is a widely used method that involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edumasterorganicchemistry.com This is an equilibrium-driven reaction, and using the alcohol as the solvent helps to shift the equilibrium towards the product side. masterorganicchemistry.comcerritos.edu For instance, 2-chloroquinoline-3-carboxylic acid has been converted to its corresponding ethyl ester by reaction with ethanol (B145695) in the presence of sulfuric acid. nih.gov A similar approach would be applicable for the synthesis of this compound from 8-chloroquinoline-3-carboxylic acid.
Another effective method for methylation of carboxylic acids is the use of diazomethane (B1218177) (CH₂N₂) . This reaction is generally fast and proceeds under mild conditions, which is advantageous for sensitive substrates. The reaction involves the protonation of diazomethane by the carboxylic acid, followed by a nucleophilic attack of the carboxylate anion on the methylated diazomethane intermediate. researchgate.net
Table 2: Common Esterification Methods for Carboxylic Acids
| Method | Reagents | General Conditions | Reference |
| Fischer Esterification | Carboxylic acid, Methanol, H₂SO₄ or HCl | Reflux | masterorganicchemistry.comcerritos.edu |
| Diazomethane Esterification | Carboxylic acid, Diazomethane (CH₂N₂) | Mild, often at room temperature | researchgate.net |
Regioselective Functionalization Approaches at Quinoline Positions
Achieving regioselectivity in the functionalization of the quinoline ring is a significant area of research in organic synthesis. The electronic properties of the quinoline nucleus, with the pyridine (B92270) ring being more electron-deficient than the benzene (B151609) ring, dictate the preferred sites of electrophilic and nucleophilic attack. Electrophilic substitution on the quinoline ring generally occurs on the benzene ring, at positions 5 and 8. researchgate.net
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. These methods allow for the direct introduction of functional groups at specific positions, often guided by directing groups. This approach offers a more atom- and step-economical synthesis compared to traditional methods that require pre-functionalized substrates.
For instance, palladium-catalyzed decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids, including quinoline carboxylic acids, with arylboronic acids provides a direct route to heterobiaryl products. organic-chemistry.org This highlights the potential for functionalizing the quinoline core at various positions through modern synthetic techniques.
Derivatization and Functionalization Reactions of this compound Skeletons
The presence of both a chloro group and a methyl carboxylate group on the quinoline scaffold of this compound allows for a range of subsequent derivatization and functionalization reactions.
Nucleophilic Substitution Reactions at Haloquinoline Positions
The chlorine atom on the quinoline ring, particularly at positions 2 and 4, is susceptible to nucleophilic substitution. The chloro group at the 8-position can also undergo substitution, although its reactivity may be different. Various nucleophiles, such as amines, thiols, and alkoxides, can be used to displace the chloride ion, leading to a diverse array of substituted quinoline derivatives.
For example, 2-chloroquinolines have been shown to react with nucleophiles to replace the chloro group with functionalities like hydrogen, iodine, hydroxyl, and various carbon and nitrogen nucleophiles. rsc.org The reactivity of the chloro group is influenced by the position on the quinoline ring and the nature of the other substituents present.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation and Heteroarylation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. These reactions are widely used to introduce aryl and heteroaryl groups onto the quinoline scaffold by coupling a haloquinoline with a boronic acid or its ester derivative.
The Suzuki-Miyaura reaction has been successfully applied to various haloquinolines, including those with chloro substituents. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology has been instrumental in the synthesis of a wide range of biaryl and heterobiaryl compounds with potential applications in medicinal chemistry and materials science. For example, a palladium-catalyzed decarbonylative Suzuki cross-coupling has been used for the arylation of quinoline carboxylic acids. organic-chemistry.org
Table 3: Examples of Suzuki-Miyaura Coupling of Haloquinolines
| Haloquinoline Substrate | Coupling Partner | Catalyst/Ligand/Base | Product | Reference |
| Heterocyclic carboxylic acids | Arylboronic acids | Pd catalyst | Heterobiaryl products | organic-chemistry.org |
Condensation and Cyclization Reactions to Form Fused Heterocyclic Systems
The methyl carboxylate group and the quinoline nitrogen provide reactive sites for condensation and cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of great interest as they allow for the construction of complex polycyclic molecules with diverse biological activities.
One common approach involves the reaction of a quinoline derivative with a binucleophile, leading to the formation of a new heterocyclic ring fused to the quinoline core. For example, 2-chloroquinoline-3-carbaldehydes can be converted into their corresponding nitriles, which then undergo cycloaddition with hydrazine (B178648) hydrate (B1144303) to form 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.govrsc.org
Similarly, quinoline derivatives can be used to synthesize pyrazolo[4,3-c]quinolines. This can be achieved by forming a pyrazole (B372694) ring onto a pre-existing quinoline scaffold. For instance, 4-chloroquinoline-3-carbaldehydes have been used as starting materials for the synthesis of 1H-pyrazolo[4,3-c]quinolines. researchgate.net The reaction of ethyl 5-amino-1-(1-methyl-2-oxoquinolin-4-yl)-3-methylsulfanylpyrazole-4-carboxylate with various reagents can lead to a variety of fused pyrazolo[3,4-d]pyrimidines and other polycyclic systems. mdpi.org
Another strategy involves the intramolecular cyclization of suitably functionalized quinoline derivatives. For instance, heating 2-chloroquinoline-3-carbaldehyde with formamide and formic acid results in the formation of a fused pyrrolo[3,4-b]quinolinone. rsc.org These examples demonstrate the utility of functionalized quinolines as building blocks for the synthesis of complex, fused heterocyclic systems.
Table 4: Examples of Fused Heterocyclic Systems from Quinoline Derivatives
| Quinoline Precursor | Reagents/Conditions | Fused Heterocycle | Reference |
| 2-chloroquinoline-3-carbonitrile | Hydrazine hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine | nih.govrsc.org |
| 2-chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Pyrrolo[3,4-b]quinolinone | rsc.org |
| 4-chloroquinoline-3-carbaldehydes | Hydrazine | 1H-pyrazolo[4,3-c]quinolines | researchgate.net |
| Ethyl 5-amino-1-(1-methyl-2-oxoquinolin-4-yl)-3-methylsulfanylpyrazole-4-carboxylate | Carbon disulfide, KOH, methyl iodide, hydrazine hydrate | 5-Amino-3-methylsulfanyl-6-thioxopyrazolo[3,4-d]pyrimidinone | mdpi.org |
Introduction of Diverse Chemical Moieties (e.g., amides, hydrazides, oxadiazoles)
The methyl ester at the C-3 position of this compound is a prime site for modification, enabling the introduction of various functional groups that can significantly alter the molecule's properties. Standard transformations include conversion to amides, hydrazides, and subsequently to heterocyclic structures like 1,3,4-oxadiazoles.
Amide Synthesis: The conversion of the methyl ester to an amide (amidation) is a fundamental transformation. While direct aminolysis is possible, a more common and efficient route involves a two-step process. First, the ester is hydrolyzed to the corresponding quinoline-3-carboxylic acid under acidic or basic conditions. This carboxylic acid is then coupled with a desired amine. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.netlookchem.com This method is highly versatile, allowing for the synthesis of a wide range of N-substituted quinoline-3-carboxamides (B1200007). scispace.com
Hydrazide Synthesis: Quinoline-3-carbohydrazides are key intermediates, particularly for the synthesis of further heterocyclic derivatives. They are typically prepared by reacting the methyl quinoline-3-carboxylate ester with hydrazine hydrate (NH₂NH₂·H₂O). mdpi.com The reaction is commonly carried out in a protic solvent such as ethanol under reflux conditions, leading to high yields of the desired hydrazide. researchgate.netimpactfactor.org This nucleophilic acyl substitution reaction is a robust and widely used method for generating the hydrazide moiety from its corresponding ester. nih.gov
Oxadiazole Synthesis: The 1,3,4-oxadiazole (B1194373) ring is a valuable pharmacophore that can be synthesized from the quinoline-3-carbohydrazide (B3054276) intermediate. This transformation is a two-step process starting from the methyl ester. After the formation of the carbohydrazide, it undergoes a cyclization reaction with a one-carbon synthon. For instance, reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) leads to the formation of an oxadiazole-2-thiol derivative. This subsequent derivatization allows for the introduction of further complexity and diverse side chains onto the quinoline scaffold.
Table 1: Synthesis of Amide, Hydrazide, and Oxadiazole Derivatives
| Target Moiety | Starting Material | Key Reagents | Typical Conditions |
|---|---|---|---|
| Amide | Quinoline-3-carboxylic acid | Amine, EDC, HOBt, Triethylamine (B128534) | DMF, Room Temperature, 24h lookchem.com |
| Hydrazide | Methyl quinoline-3-carboxylate | Hydrazine hydrate | Ethanol, Reflux mdpi.comnih.gov |
| Oxadiazole | Quinoline-3-carbohydrazide | Carbon disulfide, KOH | Ethanol, Reflux |
Catalyst Systems and Reaction Optimization in Quinoline-3-carboxylate Synthesis Research
Modern synthetic chemistry relies heavily on catalysis to achieve efficient, selective, and environmentally benign transformations. Research into the synthesis of this compound and its analogs has benefited significantly from advances in transition-metal catalysis, organocatalysis, and energy-efficient reaction methodologies.
Transition-Metal-Catalyzed Transformations
Transition metals, particularly palladium, copper, and rhodium, are powerful catalysts for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. For a substrate like this compound, the chlorine atom at the C-8 position is an ideal handle for cross-coupling reactions.
Palladium (Pd): Palladium-catalyzed reactions are among the most versatile tools for functionalizing aryl halides. The Buchwald-Hartwig amination, for example, allows for the coupling of the 8-chloroquinoline core with a wide variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. mdpi.comnih.gov This reaction is crucial for introducing nitrogen-based substituents at the C-8 position. Other key Pd-catalyzed reactions include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), enabling the formation of new C-C bonds at the C-8 position. nih.gov
Copper (Cu): Copper-catalyzed reactions provide a cost-effective alternative to palladium for certain transformations. The Ullmann condensation, for instance, is a classic copper-catalyzed method for forming C-N and C-O bonds with aryl halides. Modern protocols often use catalytic amounts of a copper(I) salt, such as CuI, with a ligand to facilitate the coupling of 8-chloroquinolines with amines, alcohols, or thiols. mdpi.com Copper catalysis is also employed in domino reactions to construct the quinoline ring itself from simpler precursors. rsc.org
Rhodium (Rh): Rhodium catalysts have been utilized in novel strategies for quinoline synthesis. One such method involves the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion pathway to yield quinoline-3-carboxylates directly. beilstein-journals.orgresearchgate.net
Table 2: Examples of Transition-Metal-Catalyzed Reactions on the Quinoline Scaffold
| Reaction Name | Metal Catalyst | Reactants | Bond Formed |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium (Pd) | 8-Chloroquinoline, Amine | C-N mdpi.comnih.gov |
| Suzuki Coupling | Palladium (Pd) | 8-Chloroquinoline, Boronic Acid | C-C nih.gov |
| Sonogashira Coupling | Palladium (Pd) / Copper (Cu) | 8-Chloroquinoline, Alkyne | C-C (sp²-sp) nih.gov |
| Ullmann Condensation | Copper (Cu) | 8-Chloroquinoline, Amine/Alcohol | C-N / C-O mdpi.com |
| Ring Expansion | Rhodium (Rh) | Indole, Halodiazoacetate | Quinoline Ring beilstein-journals.orgresearchgate.net |
Organocatalysis and Acid/Base Catalysis
While metal catalysts are powerful, there is growing interest in organocatalysis and the strategic use of simple acid/base catalysis to promote reactions.
Acid/Base Catalysis: This is fundamental to many transformations of quinoline-3-carboxylates. As mentioned, the hydrolysis of the methyl ester to a carboxylic acid is readily achieved under acidic or basic conditions. thieme-connect.de The subsequent formation of amides from this carboxylic acid is often carried out in the presence of a non-nucleophilic base like triethylamine to neutralize the acid formed during the reaction. lookchem.comscispace.com Furthermore, classic quinoline syntheses like the Skraup and Combes reactions rely on strong acid catalysis to effect the cyclization and dehydration steps.
Organocatalysis: The use of small, chiral organic molecules to catalyze reactions has gained prominence. In the context of quinoline synthesis, the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be promoted by organocatalysts such as L-proline. This approach offers a metal-free route to constructing the core quinoline ring system.
Microwave-Assisted and Solvent-Free Synthesis Methodologies
In an effort to develop more sustainable and efficient chemical processes, modern techniques such as microwave irradiation and solvent-free reactions have been applied to the synthesis of quinoline derivatives.
Microwave-Assisted Synthesis: Microwave (MW) irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. nih.gov The efficient and rapid heating provided by microwaves can accelerate reactions such as the Pfitzinger synthesis of quinoline-4-carboxylic acids researchgate.net and the formation of various heterocyclic systems. rsc.orgbenthamdirect.com This technique is particularly advantageous for high-throughput synthesis and library generation. nih.gov
Solvent-Free Synthesis: Performing reactions without a solvent ("neat" conditions) or under solid-state grinding conditions minimizes waste and can simplify product purification. The synthesis of quinoline-hydrazide derivatives, for example, has been achieved by grinding the corresponding ester with hydrazine hydrate, offering a greener alternative to traditional solution-phase methods. nih.gov Similarly, some multicomponent reactions to form the quinoline core can be performed under solvent-free conditions, often with catalytic promoters. nih.gov
Ultrasound-Assisted Synthesis: Similar to microwaves, ultrasound irradiation is another energy-efficient technique that can enhance reaction rates. The acoustic cavitation generated by ultrasound improves mass transfer and mixing, leading to shorter reaction times and higher yields for the synthesis of quinoline derivatives. nih.govrsc.orgnih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Skraup Quinoline Synthesis | Conventional Heating | 3 hours | 60% | nih.gov |
| Skraup Quinoline Synthesis | Microwave Irradiation | 12 minutes | 58% | nih.gov |
| Pfitzinger Reaction | Conventional Heating | 3-10 hours | 65-80% | researchgate.net |
| Pfitzinger Reaction | Microwave Irradiation | 5-15 minutes | 75-90% | researchgate.net |
Advanced Structural Elucidation and Spectroscopic Characterization in Research
Application of Advanced NMR Spectroscopy for Structural Confirmation and Conformational Analysis
In the ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) ring system are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are influenced by the positions of the chloro and carboxylate substituents. The proton at position 2, adjacent to the nitrogen and the ester group, would likely be the most deshielded and appear as a singlet. The protons on the carbocyclic ring (positions 5, 6, and 7) would exhibit characteristic splitting patterns (doublets or triplets) based on their coupling with adjacent protons. The methyl protons of the ester group are anticipated to resonate as a sharp singlet in the upfield region, generally around δ 3.9-4.1 ppm.
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbonyl carbon of the methyl ester group is typically observed in the highly deshielded region of the spectrum, around δ 165-170 ppm. The carbon atoms of the quinoline ring will produce a series of signals in the aromatic region (δ 120-150 ppm). The carbon atom bonded to the chlorine (C8) will experience a direct electronic effect, influencing its chemical shift. Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals and confirming the substitution pattern of the quinoline core.
| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| -OCH₃ | ~3.9-4.1 | ~52-54 | s |
| H-2 | ~8.8-9.0 | - | s |
| H-4 | ~8.2-8.4 | - | s |
| H-5 | ~7.8-8.0 | - | d |
| H-6 | ~7.5-7.7 | - | t |
| H-7 | ~7.6-7.8 | - | d |
| C=O | - | ~165-170 | - |
| Quinoline Carbons | - | ~120-150 | - |
Utilisation of Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For Methyl 8-chloroquinoline-3-carboxylate (C₁₁H₈ClNO₂), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.
The predicted monoisotopic mass of this compound is 221.0244 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 221. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern would be observed for the molecular ion, with a peak at m/z 223 ([M+2]⁺) having roughly one-third the intensity of the peak at m/z 221. This isotopic signature is a key identifier for chlorine-containing compounds.
The fragmentation pattern provides further structural information. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules. For this compound, potential fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 190, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 162. Further fragmentation of the quinoline ring could lead to the loss of HCN or chlorine.
| Adduct/Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 221.02380 |
| [M+H]⁺ | 222.03163 |
| [M+Na]⁺ | 244.01357 |
| [M-H]⁻ | 220.01707 |
| [M-OCH₃]⁺ | ~190 |
| [M-COOCH₃]⁺ | ~162 |
Infrared Spectroscopy for Identification of Key Functional Groups and Interactions
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent feature would be the strong absorption band due to the carbonyl (C=O) stretching of the ester group, which is expected to appear in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would likely be observed in the 1200-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of sharp to medium intensity bands in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹, while the C-H stretching of the methyl group would be observed around 2950 cm⁻¹. The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, typically between 700 and 800 cm⁻¹.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Aromatic C-H | 3000-3100 | Stretching |
| Methyl C-H | ~2950 | Stretching |
| Ester C=O | 1720-1740 | Stretching |
| Aromatic C=C/C=N | 1450-1600 | Stretching |
| Ester C-O | 1200-1300 | Stretching |
| C-Cl | 700-800 | Stretching |
X-ray Crystallography for Solid-State Structural Determination and Stereochemical Insights
The quinoline ring system is expected to be essentially planar. The chlorine atom and the methyl carboxylate group will be substituents on this planar scaffold. The solid-state conformation will be influenced by intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and potential weak hydrogen bonds. The precise bond lengths and angles within the quinoline ring would be consistent with its aromatic character, showing intermediate values between typical single and double bonds. The C-Cl bond length would be in the expected range for an aryl chloride. X-ray crystallographic analysis would also reveal details about the crystal packing and any polymorphic forms of the compound.
Biological Activity Research of Quinoline 3 Carboxylate Derivatives in Vitro / in Silico Focus
Antimicrobial Activity Research (Antibacterial and Ant antifungal)
Quinoline (B57606) derivatives are well-established antimicrobial agents, with some, like the fluoroquinolones, being mainstays in clinical practice. Research into novel quinoline-3-carboxylate derivatives continues to explore their potential against a range of microbial pathogens.
In Vitro Studies Against Gram-Positive and Gram-Negative Bacterial Strains
The antibacterial potential of quinoline-3-carboxylate derivatives has been investigated against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on related 2-chloroquinoline-3-carboxamide (B1625466) derivatives have shown activity, albeit weak, against these types of bacteria. For instance, certain derivatives displayed minimum bactericidal concentrations in the millimolar range against Staphylococcus aureus lookchem.com.
A series of novel quinoline derivatives, including those with a 2-chloro-3-formyl quinoline starting material, have been synthesized and assessed for their antibacterial properties innovareacademics.in. The antibacterial screening of some of these newer quinoline derivatives containing an acridine (B1665455) moiety revealed that compounds AQ-4 and AQ-5 exhibited good activity against both Gram-positive and Gram-negative bacteria innovareacademics.in.
Research into quinoline-based hydroxyimidazolium hybrids has also shown promising results. While many of these hybrids displayed limited inhibition of Gram-negative bacteria, some demonstrated potent anti-staphylococcal activity scilit.com. The exploration of various substituents on the quinoline ring continues to be a strategy for enhancing antibacterial efficacy nih.gov.
| Compound | Bacterial Strain | Activity (MBC) |
|---|---|---|
| 5b | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.79 mM |
| 5d | Staphylococcus aureus ATCC 25923 | 3.77 mM |
| 5f | Staphylococcus aureus ATCC 25923 | 1.79 mM |
Antifungal Efficacy Against Fungal Pathogens
In a study evaluating various quinoline derivatives, some compounds demonstrated selective antifungal action. Specifically, certain derivatives were active against yeasts such as Candida spp., while others showed efficacy against filamentous fungi, which are responsible for dermatophytosis acs.org. The modification of the quinoline nucleus at various positions has been a key strategy in developing compounds with potent antifungal activity acs.org. Further research is needed to specifically determine the antifungal potential of chloro-substituted quinoline-3-carboxylates.
Studies Against Drug-Resistant Microbial Strains
The emergence of drug-resistant microbial strains is a significant global health challenge. The quinoline scaffold has been explored for its potential to yield compounds active against these resistant pathogens. In the context of chloro-substituted quinoline-3-carboxylates, studies on related compounds are informative. For example, a series of twelve novel substituted 2-chloroquinoline-3-carboxamide derivatives were evaluated for their antibacterial activity, and one of the compounds showed a minimum bactericidal concentration of 3.79 mM against methicillin-resistant Staphylococcus aureus (MRSA) lookchem.com.
Furthermore, research on quinoline–thiazole derivatives has identified compounds with significant activity against MRSA. One such derivative was found to be eight times more effective than the standard drug against a clinical isolate of MRSA austinpublishinggroup.com. These findings underscore the potential of the quinoline nucleus as a foundation for developing new agents to combat drug-resistant bacteria.
Antitubercular Activity Investigations
Tuberculosis remains a major infectious disease worldwide, and there is a continuous need for new therapeutic agents. Quinoline derivatives have a history in the development of antitubercular drugs, with bedaquiline (B32110) being a notable example nih.goveurekaselect.com. The core quinoline structure is considered a promising lead for the development of new anti-TB drugs nih.gov.
Recent research has focused on designing novel quinoline derivatives through molecular hybridization to enhance their antitubercular activity nih.gov. Studies on arylated quinoline carboxylic acid derivatives have identified compounds that inhibit Mycobacterium tuberculosis semanticscholar.org. Specifically, derivatives of 2-([1,1'-biphenyl]-4-yl) quinoline carboxylic acid with a 6-chloro substitution have shown inhibitory activity against M. tuberculosis H37Rv frontiersin.org. Furthermore, the synthesis of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives has yielded compounds with potent anti-tubercular effects, particularly those with chloro and bromo substitutions on the quinoline ring nih.gov.
Anticancer and Antitumor Activity Research
The cytotoxic potential of quinoline derivatives against various cancer cell lines has been extensively investigated. The ability to introduce a wide range of substituents on the quinoline ring system allows for the fine-tuning of their anticancer properties.
In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., A549, HT29, MCF-7, HepG2, KB)
While specific cytotoxic data for Methyl 8-chloroquinoline-3-carboxylate is not available in the reviewed literature, numerous studies on structurally related chloro-quinoline derivatives demonstrate the potential of this class of compounds against various human cancer cell lines.
A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were synthesized and evaluated for their in vitro antiproliferative activity. Several of these compounds exhibited moderate to high inhibitory activities against the HepG2 (human liver cancer) cell line, with some showing better activity than the standard anticancer drug 5-fluorouracil (B62378) asianpubs.org. In another study, new amide derivatives of 7-chloro-4-anilino-quinoline were synthesized, and some compounds displayed potent cytotoxic activity against HepG2 and MCF-7 (human breast cancer) cell lines dut.ac.za.
Novel quinoline derivatives synthesized via a multi-component reaction involving 2-chloro-3-formyl quinoline were screened for their potential activity in A549 lung cancer cells nih.gov. The cytotoxic potential of various quinoline and quinolone derivatives has also been explored against MCF-7 cells, with some derivatives showing promising inhibitory behavior nih.gov. Furthermore, quinoline-3-carboxylate derivatives have been designed and evaluated for their antiproliferative activity against MCF-7 and K562 cell lines, with some compounds exhibiting significant inhibition nih.gov.
The cytotoxic effects of quinoline derivatives have also been investigated against the HT-29 (human colon adenocarcinoma) cell line. Although direct data for chloro-quinoline-3-carboxylate derivatives against KB (human oral cancer) cell line was not found in the immediate search, the broad cytotoxic potential of the quinoline scaffold suggests this as a plausible area for future investigation.
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| 3a1 (a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative) | HepG2 | <10.12 µM |
| 5g (a 7-chloro-4-anilino-quinoline amide derivative) | HepG2 | 2.09 µg/mL |
| 5g (a 7-chloro-4-anilino-quinoline amide derivative) | MCF-7 | 4.63 µg/mL |
| 5e (a 7-chloro-4-anilino-quinoline amide derivative) | HepG2 | 6.72 µg/mL |
| 5e (a 7-chloro-4-anilino-quinoline amide derivative) | MCF-7 | 9.50 µg/mL |
Cell Kinetics and Cell Growth Inhibition Studies
Quinoline-3-carboxylate derivatives have been the subject of extensive research for their potential as antiproliferative agents. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, often with high potency.
One study focused on designed quinoline-3-carboxylate derivatives and evaluated their antiproliferative activity against MCF-7 (human breast adenocarcinoma) and K562 (human myelogenous leukemia) cell lines. The synthesized compounds exhibited micromolar inhibition across the board. Notably, compounds 4m and 4n showed superior activity against the MCF-7 cell line with an IC50 value of 0.33μM, which was better than the standard anticancer drug used for comparison. Similarly, compounds 4k and 4m demonstrated potent activity against the K562 cell line with an IC50 value of 0.28μM. nih.govbenthamscience.com The anticancer activities of these compounds were found to be mediated through the up-regulation of intrinsic apoptosis pathways. nih.govbenthamscience.com
Further research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives also revealed their potential as selective antiproliferative agents. These compounds were evaluated in in vitro cancer (MCF-7 and K562) and non-cancerous (HEK293) cell lines. The study aimed to enhance the selectivity of the drug towards cancer cells by modifying the pKa value of the compounds. The synthesized compounds exhibited micromolar inhibition with higher selectivity compared to their ester parent compounds. Specifically, compounds 2f and 2l were identified as being more selective and potent. nih.gov The enhanced absorption of the unionized form of the drug in the acidic environment of cancer tissue is believed to contribute to this selectivity. nih.gov
In silico studies, including Quantitative Estimation of Drug-Likeness (QED) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, have been employed to validate the potential of these active leads for further development as anticancer agents with minimal toxicity. nih.govbenthamscience.com Molecular docking studies have also been used to investigate the interaction of these derivatives with biological targets. For instance, quinoline-3-carboxamides (B1200007) have been studied as potential inhibitors of ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. mdpi.com
Interactive Data Table: Antiproliferative Activity of Quinoline-3-carboxylate Derivatives
| Compound | Cell Line | IC50 (µM) |
| 4m | MCF-7 | 0.33 |
| 4n | MCF-7 | 0.33 |
| 4k | K562 | 0.28 |
| 4m | K562 | 0.28 |
Antiviral Activity Research (e.g., SARS-CoV-2)
The emergence of viral pandemics has spurred research into new antiviral agents, with quinoline derivatives being a significant area of investigation. A series of quinoline-3-carboxylate compounds were evaluated for their in vitro antiviral activity against a SARS-CoV-2 isolate using plaque assay and RT-qPCR. nih.gov Molecular docking studies suggested that the most active compounds, 1j and 1o , exhibited a strong binding affinity to the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov
In a broader context, various quinoline analogues have demonstrated anti-coronavirus activity. A study evaluated 10 quinoline analogues against a panel of alpha- and beta-coronaviruses, including SARS-CoV-1 and SARS-CoV-2. Chloroquine (B1663885) and hydroxychloroquine (B89500) were found to be the most potent, with antiviral EC50 values in the range of 0.12-12 μM. malariaworld.org Chloroquine, in particular, showed a favorable selectivity index. malariaworld.org Time-of-addition experiments revealed that chloroquine interferes with viral entry at a post-attachment stage. malariaworld.org
Newly synthesized quinoline-morpholine hybrid compounds have also shown pronounced inhibitory profiles against SARS-CoV-2 in cell culture-based infection models. Some of these derivatives exhibited EC50 values as low as 1.5±1.0 μM, which is more potent than the reference drug chloroquine (EC50=3.1±2.7 μM). nih.gov These findings suggest that quinoline-based compounds are a promising class for the development of new anti-SARS-CoV-2 drug candidates. nih.gov
Interactive Data Table: Anti-SARS-CoV-2 Activity of Quinoline Derivatives
| Compound/Drug | EC50 (µM) | Target/Mechanism |
| Quinoline-morpholine hybrid | 1.5 ± 1.0 | Not specified |
| Chloroquine | 3.1 ± 2.7 | Viral entry (post-attachment) |
| Chloroquine/Hydroxychloroquine | 0.12 - 12 | Viral entry, autophagy inhibition |
Antimalarial Activity Research Against Plasmodium falciparum and Other Strains
Quinoline-based compounds have a long history in the treatment of malaria, and research continues to explore new derivatives to combat drug-resistant strains of Plasmodium falciparum. Hybrid molecules that combine the quinoline scaffold with other pharmacophores have shown particular promise.
For instance, a novel hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides was synthesized and evaluated for its in vitro antimalarial activity. One of these compounds exhibited an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine (IC50 = 0.20 µg/mL). nih.gov
Another approach involves the synthesis of quinoline-triazole hybrids. One such compound was found to be effective in inhibiting the growth of the CQS Pf3D7 strain with an EC50 value of 21.89 ± 4.51 µM. nih.gov
Derivatives of ferroquine, a quinoline-ferrocene hybrid, have demonstrated highly potent antimalarial activity against Cambodian field isolates of P. falciparum. These derivatives were found to be 6-fold more active than chloroquine. nih.govmdpi.com Furthermore, quinoline-trioxolane hybrids have shown activity in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov
The mechanism of action for many quinoline-based antimalarials involves interference with the detoxification of heme in the parasite's food vacuole. nih.gov The development of hybrid compounds aims to enhance efficacy and overcome resistance by potentially targeting multiple pathways. nih.gov
Interactive Data Table: Antimalarial Activity of Quinoline Derivatives
| Compound Type | Strain(s) | Activity (IC50/EC50) |
| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | P. falciparum | 0.19 µg/mL |
| Quinoline-triazole hybrid | CQS Pf3D7 | 21.89 ± 4.51 µM |
| Ferroquine derivatives | P. falciparum (Cambodian isolates) | 6-fold more active than chloroquine |
| Quinoline-trioxolane hybrids | Chloroquine-sensitive and -resistant P. falciparum | Low nanomolar range |
Other Investigated Biological Activities (e.g., Anti-inflammatory, Anti-HIV)
The versatile quinoline scaffold has been explored for a wide range of other biological activities, including anti-inflammatory and anti-HIV properties.
Anti-inflammatory Activity: Certain quinoline derivatives, including quinoline-3-carboxylic acid, have demonstrated significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, selected quinolines exerted appreciable anti-inflammatory effects, comparable to the classical NSAID indomethacin, without showing related cytotoxicity. nih.gov The pharmacological activities and target specificities of these derivatives are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.net For example, quinolines with a carboxylic acid moiety have been associated with COX-inhibition. researchgate.net
Anti-HIV Activity: Quinolone-3-carboxylic acids have also been investigated for their anti-HIV activity. A series of new derivatives were synthesized and evaluated in vitro against HIV in C8166 cell culture. All the tested compounds showed anti-HIV-1 activity with EC50 values in the low micromolar to submicromolar range. nih.gov The most active compound exhibited an EC50 value of 0.13 μM against wild-type HIV-1. nih.gov Docking studies suggest that the anti-HIV activity of these compounds may involve a two-metal chelating mechanism. nih.gov Additionally, 2-styrylquinoline-3-carboxylate derivatives have been designed and investigated for their potential to inhibit the HIV integrase enzyme. researchgate.net
Mechanistic Investigations at the Molecular Level
Enzyme Inhibition Studies
No specific data exists on the inhibitory activity of Methyl 8-chloroquinoline-3-carboxylate against the enzymes listed below. The broader quinoline (B57606) class, however, is a well-known scaffold for enzyme inhibitors.
Inhibition of Bacterial Topoisomerases (e.g., DNA Gyrase, DHFR)
A thorough review of published research indicates no specific studies on the inhibition of bacterial topoisomerases, such as DNA gyrase or Dihydrofolate Reductase (DHFR), by this compound.
However, the quinoline core is fundamental to the quinolone class of antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV. These agents function by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and bacterial cell death. Similarly, various heterocyclic compounds, including quinoline derivatives, have been investigated as inhibitors of DHFR, an essential enzyme in folate metabolism, thereby disrupting the synthesis of nucleotides and amino acids necessary for cell proliferation. nih.gov
Targeting Viral Enzymes (e.g., HIV-1 Integrase, SARS-CoV-2 Protease)
There is no available scientific literature detailing the effects of this compound on viral enzymes such as HIV-1 integrase or SARS-CoV-2 proteases.
Nonetheless, the quinoline scaffold has been a subject of interest in antiviral research. Certain quinoline derivatives have been explored as allosteric inhibitors of HIV-1 integrase (ALLINIs), which bind to the enzyme's dimer interface and induce aberrant multimerization, thereby blocking viral replication. In the context of SARS-CoV-2, various quinoline-based compounds have been designed and evaluated for their potential to inhibit key viral proteases like the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro), both of which are crucial for viral polyprotein processing and replication. nih.gov
Inhibition of Kinases (e.g., Protein Kinase CK2, Raf kinase)
Specific research on the inhibition of Protein Kinase CK2 or Raf kinase by this compound could not be found.
The development of kinase inhibitors is a significant area of medicinal chemistry, and the quinoline structure is a common feature in many such agents. Derivatives of 3-quinoline carboxylic acid have been synthesized and studied as inhibitors of Protein Kinase CK2, a pleiotropic enzyme implicated in various diseases, including cancer. tandfonline.com Likewise, other quinoline-based diarylamides have been identified as potent inhibitors of RAF kinases, key components of the MAPK signaling pathway that is often dysregulated in human cancers.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Research
No studies were identified that specifically investigate the inhibitory potential of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
The inhibition of these cholinesterase enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. Various natural and synthetic quinoline alkaloids and derivatives have been evaluated for this activity, with some demonstrating the ability to inhibit AChE and/or BChE. nih.gov
DNA/Protein Interaction Research (e.g., DNA Intercalation, Protein Binding)
There is a lack of specific research examining the direct interaction of this compound with DNA or proteins, such as through DNA intercalation or specific protein binding.
The planar bicyclic structure of the quinoline ring makes it a candidate for intercalation between the base pairs of DNA. In-silico studies of related 2,4-disubstituted quinoline-3-carboxylic acid derivatives suggest they may bind to the minor groove of the DNA duplex. benthamdirect.comnih.govresearchgate.net Such interactions can interfere with DNA replication and transcription, forming the basis of the cytotoxic effects of some anticancer agents.
Cellular Pathway Modulation Studies (e.g., Apoptosis Induction)
No experimental data specifically documents the ability of this compound to modulate cellular pathways, including the induction of apoptosis.
However, the broader class of chloroquinoline derivatives has been shown to induce apoptosis in various cancer cell lines. nih.govnih.govresearchgate.netaging-us.com For instance, chloroquine (B1663885), a well-known 7-chloroquinoline, can induce apoptosis through mechanisms that include the activation of the p53 pathway and the induction of endoplasmic reticulum stress. nih.govnih.gov Studies on other quinoline-3-carboxylate derivatives have also indicated that their anticancer activity may be mediated through the upregulation of intrinsic apoptosis pathways. nih.gov
Note on Data Tables: The user's request for data tables could not be fulfilled as no specific experimental data for this compound was found in the scientific literature for the outlined topics.
Structure Activity Relationship Sar Studies and Rational Design Principles
Impact of Substituent Position and Nature on Bioactivity
The bioactivity of the quinoline (B57606) scaffold is highly tunable through substitution. The location and chemical nature of each substituent can dramatically alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
The presence of a halogen, such as the chlorine atom at the C-8 position of Methyl 8-chloroquinoline-3-carboxylate, is a critical determinant of bioactivity. Halogenation, in general, tends to increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. nih.gov Studies on related quinoline structures consistently demonstrate the profound impact of halogen substituents.
For instance, in a series of quinoline-4-carboxamides developed as antimalarial agents, replacement of a bromine atom with chlorine was well-tolerated and maintained potent activity, whereas the complete removal of the halogen led to a significant decrease in potency. This underscores the necessity of a halogen at certain positions for effective biological function.
Table 1: Effect of Halogenation on Bioactivity of Quinoline Analogs
| Compound Series | Substituent | Biological Activity | Reference |
|---|---|---|---|
| Quinoline-4-carboxamides | R1 = Br | Potent Antimalarial | researchgate.net |
| Quinoline-4-carboxamides | R1 = Cl | Potent Antimalarial | researchgate.net |
| Quinoline-4-carboxamides | R1 = H | Reduced Potency | researchgate.net |
| 8-Hydroxyquinolines | 6-Chloro | Most Active (Anticancer) | nih.gov |
| 8-Hydroxyquinolines | 5-Chloro | High Antibacterial Activity | bepls.com |
The functional group at the C-3 position is pivotal for the biological activity of quinolines. The methyl carboxylate group in the target compound serves as a key site for interaction and can be modified to modulate activity. The conversion of an ester to a carboxylic acid or an amide creates derivatives with different hydrogen bonding capabilities, polarity, and metabolic stability.
Studies on quinoline-4-carboxylic acids have identified a strict requirement for the carboxylic acid moiety for the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase. nih.gov This suggests that the anionic carboxylate form is crucial for binding to the active site. Conversely, converting the C-3 carboxylic acid to a carboxamide is a widely used strategy in drug design. Quinoline-3-carboxamides (B1200007) have been investigated as potent inhibitors of ATM kinase for cancer treatment and as immunomodulatory agents. mdpi.comresearchgate.net
The transformation of a C-3 ester into a carbohydrazide, and subsequently into other heterocycles like 1,3,4-oxadiazoles, has been shown to yield compounds with excellent antimalarial activity. nih.gov This indicates that while the ester itself may be active, it also serves as a versatile synthetic handle for creating derivatives with potentially enhanced or entirely new biological profiles. The choice between an ester, acid, or amide at C-3 allows for fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.
Table 2: Bioactivity of Quinoline Analogs Based on C-3/C-4 Functional Group
| Compound Class | Functional Group | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline-4-carboxylic acids | Carboxylic Acid | Dihydroorotate Dehydrogenase Inhibition | Strict requirement for COOH group | nih.gov |
| Quinoline-3-carboxamides | Carboxamide | ATM Kinase Inhibition (Anticancer) | Promising cytotoxicity | researchgate.net |
| Quinoline-3-carbohydrazide (B3054276) derivatives | 1,3,4-Oxadiazole (B1194373) (from ester) | Antimalarial (P. falciparum) | Excellent activity (IC50 = 0.014 µg/mL) | nih.gov |
| 2-Chloroquinoline-3-carboxamides | Carboxamide | Antibacterial (S. aureus) | Active in the mM range | mdpi.com |
The introduction of various alkyl and aryl substituents onto the quinoline scaffold is a common strategy to modulate activity and lipophilicity. While this compound itself does not have additional alkyl or aryl groups, understanding their effects is crucial for designing more potent analogs.
In general, adding lipophilic groups can enhance membrane permeability and access to intracellular targets. uni.lu Heteroaryl substitution at the C-2 position of quinoline, for example, has been shown to increase lipophilicity and DNA binding properties, which are desirable for anticancer agents. researchgate.net However, there is often an optimal range for lipophilicity; excessively lipophilic compounds can suffer from poor solubility and increased metabolic clearance. uni.lu The activity of quinoline derivatives often increases as the length of an alkyl chain substituent grows, up to a certain "cut-off point," after which bioactivity declines. uni.lu
Conformational Analysis and Steric Hindrance Impact on Biological Activity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Steric hindrance, caused by bulky substituents, can prevent a molecule from adopting the optimal conformation for binding. The C-8 position on the quinoline ring is in the "peri" position relative to the quinoline nitrogen, a sterically crowded environment.
The chlorine atom at C-8, while not excessively large, does impose steric constraints that can influence the planarity of the ring system and the orientation of adjacent substituents. Studies involving the synthesis of C-8 substituted quinolines have noted that steric factors can significantly affect reaction outcomes, indicating that this position is sensitive to steric bulk. For instance, bulky groups at C-8 can hinder the approach of reagents or prevent the molecule from fitting into a constrained enzyme active site. This steric influence is a key consideration in the rational design of analogs based on the 8-substituted quinoline scaffold.
Rational Design Strategies for Enhanced Biological Potency and Selectivity
Rational drug design for quinoline-based compounds often involves a multi-pronged approach to enhance potency against the desired target while minimizing off-target effects. One common strategy is the "tail approach," where modifications are made to a specific part of the molecule—such as the C-8 position—to probe for beneficial interactions with the target protein. This involves synthesizing a series of analogs with different substituents at that position to build a clear SAR.
Another key strategy is molecular hybridization, where the quinoline scaffold is linked to another pharmacophore known to have a complementary biological activity. This can lead to hybrid compounds with dual mechanisms of action or improved target affinity.
Furthermore, in silico computational tools are increasingly used to guide the design process. Predictive models for ADME properties can help identify potential liabilities, such as poor solubility or high metabolic instability, early in the design phase. Molecular docking simulations can predict how different analogs will bind to a target protein, allowing chemists to prioritize the synthesis of compounds with the most favorable predicted binding modes and energies. By combining these strategies, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop derivatives with optimized potency and selectivity.
Emerging Research Applications and Potential Translational Avenues
Role as Lead Compounds and Building Blocks in Drug Discovery Research
The quinoline (B57606) core is a cornerstone in the development of new therapeutic agents, and Methyl 8-chloroquinoline-3-carboxylate serves as an exemplary building block in this endeavor. orientjchem.orgnih.gov The quinoline scaffold itself is associated with a vast spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties. orientjchem.orgnih.govresearchgate.net Specifically, the quinoline-3-carboxylate moiety has been identified as a key pharmacophore in the design of novel antiproliferative agents. nih.govbenthamscience.com
Researchers utilize compounds like this compound as a starting point, or "lead compound," for modification. nih.gov By systematically altering the substituents on the quinoline ring, scientists can fine-tune the molecule's biological activity. For instance, derivatives of quinoline-3-carboxylates have been synthesized and evaluated for their anticancer activity against various cell lines, with some showing potent inhibition. nih.gov The structure-activity relationship (SAR) studies derived from these efforts help to identify which molecular features are crucial for therapeutic efficacy. nih.gov The presence of the chloro group at the 8-position and the ester at the 3-position provides reactive sites for creating libraries of new compounds for high-throughput screening. mdpi.com
Table 1: Reported Biological Activities of Quinoline-3-Carboxylate Derivatives
| Biological Activity | Cell Lines / Target | Reference |
|---|---|---|
| Antiproliferative / Anticancer | MCF-7 (Breast Cancer), K562 (Leukemia) | nih.govbenthamscience.com |
| Antibacterial | Gram-positive and Gram-negative bacteria | lookchem.com |
| Antimalarial | Plasmodium falciparum | researchgate.net |
| Anti-HIV | HIV replication cycle | nih.govresearchgate.net |
| Anti-inflammatory | Autoimmune conditions | lookchem.com |
Utilization as Synthetic Intermediates for the Preparation of More Complex Organic Molecules
This compound is an extremely useful synthetic intermediate due to its multiple reactive sites. rsc.org Organic chemists exploit this reactivity to construct a diverse range of more complex heterocyclic systems. rsc.orgnuph.edu.ua The ester group, the chloro substituent, and the quinoline ring itself can all be targeted for chemical transformation.
For example, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid is a versatile functional group that can then be converted into amides, other esters, or used in coupling reactions to link the quinoline scaffold to other molecular fragments. lookchem.comresearchgate.net The synthesis of quinoline-3-carboxamides (B1200007), for instance, is a common strategy in drug discovery. lookchem.com
Furthermore, the chloro group on the benzene (B151609) portion of the quinoline ring can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The chemistry of closely related compounds, such as 2-chloroquinoline-3-carbaldehydes, demonstrates the vast potential for elaboration. These compounds are known precursors for fused heterocyclic systems like pyrazolo[3,4-b]quinolines, quinolinyl-oxazolidines, and quinolinyl-thiazolidinones through condensation and cycloaddition reactions. rsc.org
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Functional Group Targeted | Potential Product Class | Reference |
|---|---|---|---|
| Ester Hydrolysis | C3-Methyl Carboxylate | Quinoline-3-carboxylic acids | nih.gov |
| Amidation | C3-Carboxylic Acid (post-hydrolysis) | Quinoline-3-carboxamides | lookchem.com |
| Nucleophilic Aromatic Substitution | C8-Chloro | 8-Alkoxy or 8-Amino quinolines | mdpi.com |
| Condensation Reactions | C3-Ester (or derived aldehyde) | Hydrazones, Schiff Bases | rsc.org |
| Cycloaddition/Annulation | Entire Scaffold | Fused Polycyclic Heterocycles | rsc.org |
Exploratory Applications in Agrochemicals Research
The search for novel, highly active molecular scaffolds is a key objective in the discovery of new pesticides. nih.govacs.org The quinoline framework has proven to be a valuable structure in this field, particularly in the development of fungicides. nih.govacs.orgresearchgate.net Quinoline derivatives are investigated for their ability to protect crops from various pathogens. nih.gov
Compounds like this compound serve as a template for creating new agrochemicals. nih.gov Research involves synthesizing a series of related molecules and screening them for activity against organisms like Fusarium oxysporum (a plant pathogenic fungus) and insect pests. nih.govresearchgate.net Studies have shown that chlorinated quinolines, in particular, can exhibit potent fungicidal and moderate insecticidal activity. nih.gov The structure-activity relationship is critical; the type and position of substituents on the quinoline ring significantly influence the biological effect, allowing for the optimization of compounds to enhance potency against specific plant pathogens while minimizing impact on other organisms. nih.govacs.org
Table 3: Applications of the Quinoline Scaffold in Agrochemicals
| Agrochemical Class | Target Pathogen/Pest | Key Finding | Reference |
|---|---|---|---|
| Fungicides | Fusarium oxysporum, Rice Blast, Cucumber Powdery Mildew | Quinoline derivatives show excellent fungicidal activity. | nih.govresearchgate.netnih.gov |
| Insecticides | Red Palm Weevil (Rhynchophorus ferrugineus) | Chlorinated quinolines modified with pyrazoles show moderate activity. | nih.gov |
| Herbicides | General Weed Control | Some quinoline-based compounds have been developed as herbicides. | researchgate.net |
Contributions to Bio-organic and Bio-organometallic Process Studies
Beyond direct therapeutic or agricultural applications, quinoline derivatives are employed in fundamental bio-organic and bio-organometallic chemistry. researchgate.net These fields study the interface of organic chemistry, inorganic chemistry, and biology. Quinolines, with their ability to coordinate with metal ions, are excellent ligands for creating novel metal complexes. tandfonline.comnih.gov
The nitrogen atom of the quinoline ring and other potential donor atoms (like the oxygen from the carboxylate group) can bind to metal centers, forming stable organometallic or coordination complexes. tandfonline.comnih.gov For example, quinoline-based ligands have been used to create complexes with metals such as copper, gold, and silver. nih.govnih.gov These metal complexes are studied for a variety of reasons. Their interaction with biological molecules like DNA can be investigated, providing insights into potential mechanisms for anticancer drugs. researchgate.net Furthermore, the unique electronic and photoluminescent properties of these metal complexes make them candidates for use in bioimaging and as sensors. tandfonline.com The study of such complexes helps elucidate the role of metals in biological systems and provides a pathway to designing metallodrugs with enhanced activity and selectivity compared to the organic ligands alone. nih.govresearchgate.net
Future Perspectives and Unexplored Research Directions
Advancements in Green and Sustainable Synthesis of Methyl 8-chloroquinoline-3-carboxylate Analogs
The pharmaceutical industry is increasingly embracing green chemistry principles to minimize its environmental impact. Traditional methods for synthesizing quinoline (B57606) derivatives often involve harsh reaction conditions, toxic reagents, and significant waste generation. acs.orgnih.gov Future research will undoubtedly focus on the development of more eco-friendly and sustainable synthetic routes for this compound and its analogs.
Key advancements are anticipated in the following areas:
Microwave-Assisted Synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. acs.orgacs.org Its application in the synthesis of quinoline-3-carboxylates is a promising avenue for greener production.
Use of Green Catalysts and Solvents: Research is shifting towards the use of biodegradable and less toxic catalysts and solvents. crimsonpublishers.comnih.gov This includes employing biocatalysts, such as enzymes, and utilizing greener solvents like water and ethanol (B145695) to replace hazardous organic solvents. crimsonpublishers.comnih.gov Nanocatalysts are also gaining attention due to their high efficiency and recyclability. nih.govresearchgate.net
Multi-Component Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and improving atom economy. researchgate.netnanobioletters.com The development of novel MCRs for the synthesis of quinoline-3-carboxylate analogs is a significant area of future research.
Flow Chemistry: Continuous flow reactors offer advantages over batch processing, including better heat and mass transfer, improved safety, and the potential for automation and scalability. nih.gov Applying flow chemistry to the synthesis of these compounds can lead to more efficient and sustainable manufacturing processes.
| Green Synthesis Technique | Advantages | Potential Application for Quinoline-3-Carboxylates |
| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, reduced energy consumption. acs.orgacs.org | Rapid and efficient synthesis of diverse analogs. |
| Green Catalysts | Reduced toxicity, biodegradability, recyclability. nih.govcrimsonpublishers.comnih.govresearchgate.net | Environmentally friendly production with minimal waste. |
| Multi-Component Reactions | Fewer synthetic steps, reduced waste, improved atom economy. researchgate.netnanobioletters.com | One-pot synthesis of complex quinoline-3-carboxylate derivatives. |
| Flow Chemistry | Improved safety, scalability, and process control. nih.gov | Continuous and efficient manufacturing of target compounds. |
Deepening Mechanistic Understanding Through Advanced Biophysical Techniques
A thorough understanding of the mechanism of action at a molecular level is crucial for the rational design and optimization of therapeutic agents. The future of quinoline-3-carboxylate research will heavily rely on the application of advanced biophysical techniques to elucidate the intricate details of their interactions with biological targets.
Several powerful techniques are poised to make significant contributions:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for studying protein-ligand interactions at an atomic resolution. researchgate.netresearchgate.net It can be used to determine the binding site of a compound on its target protein, characterize conformational changes upon binding, and measure binding affinities. researchgate.netresearchgate.net High-throughput NMR screening methods are also becoming increasingly valuable in identifying initial hits from large compound libraries. researchgate.net
Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, including the association and dissociation rates of a compound with its target. nih.govresearchgate.net This information is invaluable for understanding the binding dynamics and for optimizing the residence time of a drug on its target. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). acs.org This data offers deep insights into the driving forces behind the binding process. acs.org
Cryo-Electron Microscopy (Cryo-EM): The "resolution revolution" in cryo-EM has made it a powerful tool for determining the high-resolution three-dimensional structures of large protein complexes, including those bound to small molecule inhibitors. researchgate.netnih.gov Cryo-EM can provide detailed structural information that is not obtainable by other methods, guiding structure-based drug design efforts. researchgate.net
| Biophysical Technique | Information Provided | Relevance to Quinoline-3-Carboxylate Research |
| NMR Spectroscopy | Binding site, conformational changes, binding affinity. researchgate.netresearchgate.net | Elucidating the precise interaction of analogs with their targets. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (on- and off-rates), affinity. nih.govresearchgate.net | Understanding the dynamics of target engagement. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity, enthalpy, entropy. acs.org | Characterizing the thermodynamic driving forces of binding. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of protein-ligand complexes. researchgate.netnih.gov | Guiding structure-based design of more potent and selective inhibitors. |
Exploration of Novel Biological Targets for Therapeutic Intervention
While quinoline-3-carboxylates have shown promise against a range of known biological targets, a significant area of future research lies in the exploration of novel targets for therapeutic intervention. The versatility of the quinoline scaffold allows for the design of derivatives that can potentially interact with a wide array of proteins and enzymes involved in various disease pathways.
Emerging areas of interest for quinoline-3-carboxylate analogs include:
Kinase Inhibition: Many quinoline derivatives have been identified as potent kinase inhibitors, targeting enzymes involved in cancer cell proliferation and survival. nih.gov Future research will likely focus on designing selective inhibitors for specific kinases that are dysregulated in particular cancers, moving towards more personalized medicine approaches.
Epigenetic Targets: Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as important therapeutic targets in cancer and other diseases. Sirtuins (SIRTs), a class of histone deacetylases, are one such target class where quinoline derivatives have shown inhibitory activity. researchgate.netfrontiersin.org The exploration of other epigenetic targets, such as histone methyltransferases and demethylases, represents a promising frontier.
Protein-Protein Interactions (PPIs): Disrupting pathological PPIs is a challenging but highly attractive therapeutic strategy. The quinoline-3-carboxylate scaffold can serve as a starting point for the design of small molecules that can modulate these interactions, opening up new avenues for treating diseases that have been considered "undruggable."
Ion Channels and Transporters: Dysregulation of ion channels and transporters is implicated in a variety of diseases, including cardiovascular and neurological disorders. The development of quinoline-3-carboxylate derivatives that can selectively modulate the activity of specific channels or transporters is an area with significant therapeutic potential. For instance, some quinoline derivatives have been investigated as inhibitors of multidrug resistance proteins (MRPs), which are involved in cancer drug resistance. nih.gov
| Potential Biological Target Class | Therapeutic Area | Example |
| Kinases | Cancer | Epidermal Growth Factor Receptor (EGFR) inhibitors nih.gov |
| Epigenetic Targets | Cancer, Neurodegenerative Diseases | Sirtuin 3 (SIRT3) inhibitors researchgate.netfrontiersin.org |
| Protein-Protein Interactions | Various | Targeting oncogenic signaling pathways |
| Ion Channels and Transporters | Cancer, Cardiovascular Diseases | Multidrug Resistance Protein 2 (MRP2) inhibitors nih.gov |
Integration of Artificial Intelligence and Machine Learning in Quinoline-3-carboxylate Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.govnih.gov In the context of quinoline-3-carboxylate research, these computational tools can accelerate the identification and optimization of novel drug candidates.
Key applications of AI and ML include:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.netallsubjectjournal.com These models can be used to predict the activity of virtual compounds, enabling the prioritization of synthetic efforts on the most promising candidates.
Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds against a specific biological target, identifying potential hits with a much higher throughput than experimental methods. mdpi.com This can significantly reduce the time and cost associated with the initial stages of drug discovery.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency and selectivity for a specific target, as well as favorable pharmacokinetic profiles. researchgate.net This opens up the possibility of exploring novel chemical space for quinoline-3-carboxylate analogs.
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial for its success. nih.gov ML models can be trained to predict these properties from the chemical structure, allowing for the early identification and elimination of compounds with unfavorable profiles.
Development of Next-Generation Quinoline-Based Research Probes and Tool Compounds
Beyond their therapeutic potential, quinoline-3-carboxylate derivatives can also serve as valuable research tools to probe biological systems. The development of next-generation research probes and tool compounds is a critical area that will facilitate a deeper understanding of complex biological processes.
Future directions in this area include:
Fluorescent Probes: The inherent fluorescence of the quinoline scaffold makes it an excellent starting point for the design of fluorescent probes for bio-imaging applications. crimsonpublishers.comresearchgate.net By conjugating quinoline-3-carboxylates with specific recognition motifs, researchers can develop probes that selectively light up particular organelles, biomolecules, or even specific metal ions within living cells. nanobioletters.com
Photoaffinity Probes: These probes are designed to bind to a specific target and then, upon photoactivation, form a covalent bond with it. This allows for the irreversible labeling and subsequent identification of the target protein, which is particularly useful for target validation and studying drug-target engagement in a cellular context.
Chemical Probes for Target Validation: Highly potent and selective quinoline-3-carboxylate derivatives can be used as chemical probes to investigate the biological function of a specific target. By observing the phenotypic effects of inhibiting the target with the probe, researchers can gain valuable insights into its role in health and disease.
Tool Compounds for Assay Development: Well-characterized quinoline-3-carboxylate inhibitors can serve as tool compounds for the development and validation of new high-throughput screening assays. These compounds can act as positive controls and help to ensure the quality and reliability of the screening data.
| Type of Research Tool | Application | Potential for Quinoline-3-Carboxylates |
| Fluorescent Probes | Bio-imaging, sensing specific analytes in cells. crimsonpublishers.comresearchgate.netnanobioletters.com | Visualizing cellular structures and processes. |
| Photoaffinity Probes | Target identification and validation. | Covalently labeling and identifying the biological targets of active compounds. |
| Chemical Probes | Investigating the biological function of a target. | Elucidating the role of specific enzymes or receptors in disease. |
| Tool Compounds | Assay development and validation. | Serving as reference compounds in high-throughput screening campaigns. |
Q & A
Q. What are the key synthetic strategies for preparing Methyl 8-chloroquinoline-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include chlorination at the 8-position and esterification at the 3-carboxylate group. For optimization:
- Temperature control : Higher temperatures (80–120°C) may enhance chlorination efficiency but risk side reactions like over-chlorination.
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for directed chlorination .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?
Q. What are the common challenges in purifying this compound, and how can they be addressed?
- Impurity sources : Unreacted starting materials or over-chlorinated byproducts.
- Solutions :
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate esters from polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to differential solubility .
- HPLC : Reverse-phase C18 columns resolve closely related analogs .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in structural data for this compound derivatives?
- Data collection : High-resolution (<1.0 Å) datasets minimize ambiguity in Cl and ester group positioning .
- Refinement tools : SHELXL (via Olex2) refines anisotropic displacement parameters and validates hydrogen bonding networks .
- Validation : Cross-check with DFT-calculated bond lengths/angles to confirm experimental data .
Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in this compound analogs?
- Substituent variation : Synthesize analogs with substituents at positions 4, 6, or 8 (e.g., methoxy, methyl, or halogens) to assess electronic/steric effects .
- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes; QSAR models correlate substituent properties (Hammett σ) with activity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293) and protocols (e.g., MTT for cytotoxicity) to minimize variability .
- Control compounds : Include reference drugs (e.g., chloroquine for antimalarial studies) to benchmark activity .
- Meta-analysis : Pool data from multiple studies and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .
Q. What advanced techniques are recommended for studying metabolic stability of this compound?
- In vitro models : Liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., ester hydrolysis to carboxylic acid) .
- Isotope labeling : Use ¹⁴C-labeled compound to trace metabolic pathways .
- CYP inhibition assays : Identify cytochrome P450 isoforms involved in metabolism via fluorogenic substrates .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
